1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide
Description
1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core linked to a 3,5-dimethylpiperidinyl moiety via an acetyl bridge. This compound belongs to a broader class of piperidine derivatives designed for therapeutic applications, particularly in targeting viral entry mechanisms or intracellular signaling pathways. The acetyl linker distinguishes it from structurally related compounds, which often employ methylene or oxazole-based linkages . Its synthesis typically involves coupling reactions between activated carboxylic acid intermediates and amines, as observed in analogous compounds (e.g., HCV inhibitors) .
Properties
IUPAC Name |
1-[2-(3,5-dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O2/c1-11-7-12(2)9-17(8-11)10-14(19)18-5-3-13(4-6-18)15(16)20/h11-13H,3-10H2,1-2H3,(H2,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTGWQLJDINTDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(=O)N2CCC(CC2)C(=O)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide typically involves the reaction of 3,5-dimethylpiperidine with piperidine-4-carboxylic acid. The reaction is carried out under controlled conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between 1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide and its analogs from the evidence:
†Yield for Suzuki coupling step in synthesis .
Structural and Functional Insights
Linker Flexibility : The acetyl linker in the target compound may enhance conformational flexibility compared to rigid oxazole or methylene linkers in analogs (e.g., HCV inhibitors in –3). This could influence binding kinetics or metabolic stability .
Amine Side Chain: The 3,5-dimethylpiperidinyl group, common in HCV-targeting analogs, is critical for hydrophobic interactions with viral entry proteins.
Substituent Effects : Halogenated aryl groups (e.g., 4-fluorophenyl in ) improve yield and potency in HCV inhibitors, whereas bulkier substituents (e.g., naphthalen-1-yl in ) reduce synthetic efficiency (51% yield) .
Biological Targets : While most analogs target HCV entry, structurally related compounds like 1-(3-chloro-5-phenylpyridin-4-yl)piperidine-4-carboxamide inhibit WNT signaling, highlighting scaffold versatility .
Biological Activity
1-[(3,5-Dimethylpiperidin-1-yl)acetyl]piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has the following structural formula:
- Molecular Formula: C14H22N2O
- SMILES Notation: CC1=CC(NC(=O)C2CCN(CC2)C(C)C)=C(C)C=C1
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity: It has been shown to inhibit certain enzymes involved in metabolic pathways, which can impact cell proliferation and survival.
- Receptor Modulation: The compound may interact with various receptors, influencing signaling pathways that regulate cellular functions.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound. For instance:
- Cell Line Studies: In vitro studies demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The compound's effectiveness was compared to standard chemotherapeutics, showing promising results in terms of lower IC50 values.
Enzyme Inhibition
The compound has been evaluated for its inhibitory activity against various enzymes:
- Cathepsin K Inhibition: A study showed moderate to strong inhibitory activity against cathepsin K, an enzyme implicated in cancer metastasis and osteoporosis.
Case Studies and Research Findings
A comprehensive study published in Pharmacology Reports explored the biological activities of several piperidine derivatives, including our compound of interest. The findings indicated that modifications to the piperidine ring significantly influenced biological activity.
Key Findings:
- Structure–Activity Relationship (SAR): Variations in substituents on the piperidine ring were found to enhance or diminish biological activity.
- Selectivity for Cancer Cells: The compound demonstrated a higher selectivity index for malignant over non-malignant cells, suggesting potential for targeted therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
